4-(Trimethylsilyl)furan-2-boronic acid
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Overview
Description
4-(Trimethylsilyl)furan-2-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound features a furan ring substituted with a trimethylsilyl group and a boronic acid moiety, making it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylsilyl)furan-2-boronic acid typically involves the reaction of furan derivatives with boron-containing reagents. One common method is the hydroboration of furan derivatives followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylsilyl)furan-2-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to form various furan derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for hydroboration and other catalytic processes.
Major Products Formed
The major products formed from reactions involving this compound include various boronic esters, furan derivatives, and substituted furan compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
4-(Trimethylsilyl)furan-2-boronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing biomolecules for potential therapeutic applications.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)furan-2-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The trimethylsilyl group provides stability and can be selectively removed or substituted under specific conditions .
Comparison with Similar Compounds
4-(Trimethylsilyl)furan-2-boronic acid can be compared with other similar compounds such as:
2-Furanylboronic acid: Lacks the trimethylsilyl group, making it less stable but more reactive in certain conditions.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trimethylsilyl group, offering different reactivity and stability profiles.
The uniqueness of this compound lies in its combination of stability provided by the trimethylsilyl group and the reactivity of the boronic acid moiety, making it a versatile intermediate in various chemical processes .
Properties
IUPAC Name |
(4-trimethylsilylfuran-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BO3Si/c1-12(2,3)6-4-7(8(9)10)11-5-6/h4-5,9-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERWSHIRWAPHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)[Si](C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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